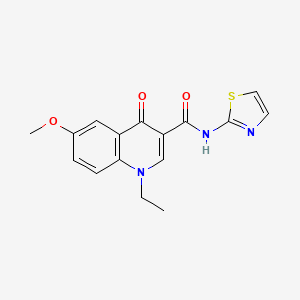

1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

説明

1-Ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative characterized by a dihydroquinoline core substituted with an ethyl group at position 1, a methoxy group at position 6, and a 4-oxo group. The carboxamide moiety at position 3 is linked to a 1,3-thiazol-2-yl group, distinguishing it from simpler quinoline derivatives. The methoxy group enhances solubility compared to halogenated analogs, while the thiazole ring may facilitate interactions with biological targets via hydrogen bonding or π-π stacking .

特性

IUPAC Name |

1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-3-19-9-12(15(21)18-16-17-6-7-23-16)14(20)11-8-10(22-2)4-5-13(11)19/h4-9H,3H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVWHBPNACGCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the thiazole ring: This step might involve the reaction of a thioamide with a halogenated quinoline intermediate.

Functional group modifications: Methoxylation and ethylation can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: Halogenation or nitration can occur at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated quinoline derivative, while reduction could produce an alcohol.

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes.

類似化合物との比較

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents | Key Features |

|---|---|---|

| Target Compound | 1-Ethyl, 6-methoxy, 4-oxo, N-(1,3-thiazol-2-yl) | Enhanced solubility (methoxy), thiazole-mediated target interaction |

| 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide | 6-Chloro, N’-(p-tolyl) | Halogen (Cl) increases lipophilicity; tolyl group may reduce solubility |

| Ethyl 6-Iodo-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate | 6-Iodo, ethyl ester | Iodine enhances antimicrobial activity; ester group lowers solubility |

| 7-Chloro-1-Ethyl-6-Fluoro-4-Oxo-Dihydroquinoline | 7-Chloro, 6-fluoro | Dual halogens improve anticancer activity but increase toxicity risks |

Key Observations :

- Methoxy vs.

- Thiazole vs.

Key Findings :

- Antimicrobial Activity : Halogenated derivatives (e.g., 6-iodo) exhibit stronger antimicrobial effects due to increased lipophilicity and membrane interaction, whereas the target compound’s methoxy group may reduce such activity but improve pharmacokinetics .

- Anticancer Potential: The thiazole group in the target compound could promote interactions with kinase domains or DNA topoisomerases, similar to fluorinated derivatives (e.g., 7-chloro-6-fluoro analog) .

生物活性

1-Ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For example, derivatives containing the thiazole and quinoline moieties have shown effectiveness against various bacterial strains. In particular:

- Antitubercular Activity : Compounds similar to this structure have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Studies have demonstrated that modifications in the quinoline ring can enhance activity against multidrug-resistant strains .

- Antibacterial and Antifungal Effects : The thiazole ring is known for its antibacterial and antifungal activities. Compounds with thiazole derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

The mechanisms through which 1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism. For instance, the inhibition of mycobacterial enoyl reductase (InhA) disrupts fatty acid biosynthesis, leading to cell lysis .

- Cell Membrane Disruption : The interaction with bacterial cell membranes may also contribute to its antimicrobial properties by increasing permeability and leading to cell death.

Case Studies

Several studies have investigated the biological activity of related compounds:

These studies highlight the potential of similar compounds in treating resistant infections.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclization of a quinoline precursor with a thiazole-containing carboxamide. Key steps include:

- Intermediate preparation : Ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate derivatives are synthesized as intermediates.

- Cyclization : Use of 1,2-dibromopropane with catalytic KI in DMF for thiazole ring formation .

- Reagent optimization : Adjust solvent (e.g., acetonitrile for reflux) and reaction time (1–3 minutes for rapid cyclization) to enhance selectivity .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., ethyl at N1, methoxy at C6) and thiazole integration .

- Mass spectrometry : High-resolution MS to confirm molecular weight (C18H17N3O4S) and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, particularly for chiral centers in the quinoline-thiazole system .

Q. What strategies are recommended to address poor aqueous solubility during in vitro assays?

- Derivatization : Introduce polar groups (e.g., carboxylic acids via saponification with NaOH) while balancing lipophilicity .

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

- Nanoparticle formulation : Encapsulation in PEGylated liposomes to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antibacterial activity in this compound class?

- Substituent variation : Test analogs with modified thiazole (e.g., 5-methylthiazole) or quinoline (e.g., fluoro at C6) groups to assess impact on bacterial gyrase inhibition .

- Bioisosteric replacement : Replace the methoxy group with trifluoromethyl or amino groups to enhance target binding .

- In vitro testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How should contradictory data on solubility versus membrane permeability be resolved in preclinical studies?

- Parallel artificial membrane permeability assay (PAMPA) : Quantify passive diffusion across lipid bilayers to identify permeability bottlenecks .

- Molecular dynamics simulations : Model interactions with phospholipid membranes to predict absorption barriers .

- Prodrug approaches : Design ester or amide prodrugs to improve permeability, followed by enzymatic cleavage in target tissues .

Q. What in silico methods are suitable for predicting off-target interactions and toxicity?

- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- QSAR modeling : Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity and plasma protein binding .

- Transcriptomics : Analyze gene expression profiles in human cell lines (e.g., HepG2) to identify stress-response pathways .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- HPLC-MS/MS : Monitor reaction mixtures for impurities (e.g., de-ethylated or oxidized byproducts) .

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to profile stability .

- Process optimization : Replace harsh reagents (e.g., iodine in cyclization) with milder alternatives (e.g., H2O2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。